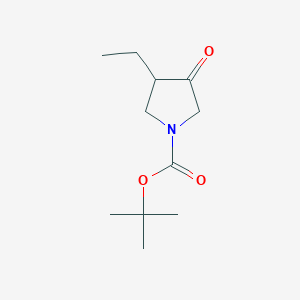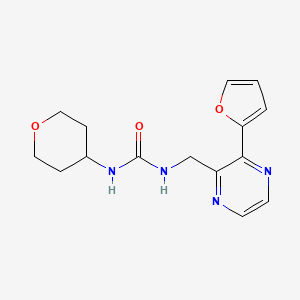
Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H19NO5 . It is also known by other names such as “1-tert-butyl 3-Ethyl 4-oxopyrrolidine-1,3-dicarboxylate” and "1- (tert-Butoxycarbonyl)pyrrolidin-3-one-4-carboxylic acid ethyl ester" .
Synthesis Analysis
The synthesis of “Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate” involves the reaction of 3-hydroxypyrrolidin-1-carboxylate tert-butyl ester with Dess-Martin oxidizing agent in dichloromethane . The reaction mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate” consists of a five-membered pyrrolidine ring with a carbonyl group at the 4-position, an ethyl group at the 3-position, and a tert-butyl ester group at the 1-position . The average mass of the molecule is 257.283 Da and the monoisotopic mass is 257.126312 Da .Chemical Reactions Analysis
The Boc protecting group in “Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate” can be removed under weak or strong acidic conditions, exposing the protected amino functional group . The stability of the compound is related to the pH of the solution. In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound .Physical And Chemical Properties Analysis
“Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate” is a yellowish-white solid at room temperature . It is soluble in most organic solvents but insoluble in water . The compound has a certain hydrophobicity due to the presence of many carbon-hydrogen bonds in the molecule . It has good solubility in weakly polar organic solvents such as ether, acetonitrile, and dimethylformamide (DMF) .Scientific Research Applications
Supramolecular Assemblies and Crystal Structure Analysis
Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate and its analogues demonstrate fascinating supramolecular assemblies through weak intermolecular interactions such as CH⋯O/CH⋯π in their crystal structures. Despite lacking a hydrogen bond donor and acceptor system, the bulky substitutions on these oxopyrrolidine scaffolds enable them to form diverse supramolecular structures. This insight into the molecular arrangements is essential for understanding the material properties and could be applicable in designing new materials with desired physical and chemical properties. The study's findings were substantiated through crystal structure analysis and Hirshfeld surface analysis, highlighting the significant role of weak interactions in the supramolecular organization (Samipillai et al., 2016).
Synthesis and Characterization of Schiff Base Compounds
Research into the synthesis of Schiff base compounds from starting tert-butyl 4-oxopiperidine-1-carboxylate reveals the compound's versatility as a precursor. This work involved synthesizing a series of Schiff base compounds, characterized using FTIR, 1H, and 13C NMR spectroscopy, and further analyzed through X-ray crystallography. The study demonstrated the compound's potential in the synthesis of complex molecules, which could have applications in medicinal chemistry and material science (Çolak et al., 2021).
Investigating Non-synchronous Reaction Pathways
Another study focused on the product of a non-synchronous reaction between ethyl 1,2,4-triazine-3-carboxylate and a pyrrolidine enamine, leading to the discovery of an azabicyclo[3.2.1]octane derivative. This outcome demonstrates an unknown reaction pathway for these compounds, expanding the understanding of potential reactions and providing a basis for developing new synthetic methodologies (MacorJohn et al., 1998).
Highly Functionalized Tetrahydropyridines Synthesis
The use of tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation showcases the compound's utility in organic synthesis. This method yields products with complete regioselectivity and high diastereoselectivities, contributing significantly to the toolbox of synthetic organic chemistry (Zhu et al., 2003).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNGPZRFJMPEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1=O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B2701336.png)


![4-methoxy-N-{2-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B2701339.png)
![2-{4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazino}pyrimidine](/img/structure/B2701340.png)

![N-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2701344.png)
![2-(2-Hydroxyethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2701345.png)

